17β-HSD2 Inhibitory Potency: Rank-Order Comparison Within a Single BindingDB Assay Series
In a single curated BindingDB assay series measuring inhibition of human placental microsomal 17β-HSD2 using [³H]E2 as substrate with HPLC analysis, the target compound (BDBM50357465) yielded an IC50 of 238 nM. Within the same series, comparator BDBM50357463 achieved IC50 19 nM, BDBM50357467 gave IC50 132 nM, and BDBM50357464 showed IC50 156 nM. The target compound thus occupies an intermediate potency rank among 1,3,5-trihydroxyxanthone derivatives tested in this system, exhibiting 12.5-fold lower potency than the most active member but only 1.5–1.8-fold lower than two other close analogs, establishing a defined activity window for selection [1].
| Evidence Dimension | 17β-HSD2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 238 nM |
| Comparator Or Baseline | BDBM50357463 IC50 = 19 nM; BDBM50357467 IC50 = 132 nM; BDBM50357464 IC50 = 156 nM |
| Quantified Difference | 12.5-fold less potent vs. BDBM50357463; 1.5-fold vs. BDBM50357464; 1.8-fold vs. BDBM50357467 |
| Conditions | Human placental microsomal 17β-HSD2; [³H]E2 substrate; HPLC analysis |
Why This Matters
Knowledge of the exact rank-order position among close structural analogs allows researchers to select the compound with the appropriate potency window for their specific assay sensitivity requirements and SAR exploration.
- [1] BindingDB PrimarySearch_ki entry 50034125. Affinity data for BDBM50357463 (IC50 19 nM), BDBM50357467 (IC50 132 nM), BDBM50357464 (IC50 156 nM), BDBM50357465 (IC50 238 nM) against human placental microsomal 17beta-HSD2. View Source
